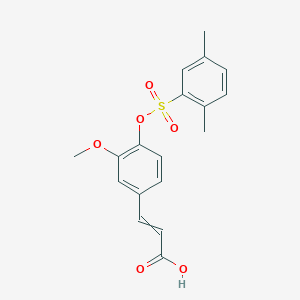
3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid is an organic compound with a complex structure It features a sulfonyl group, a methoxy group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenol with methanesulfonyl chloride to form the sulfonate ester. This intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Esterification Reactions
This compound undergoes esterification with alcohols under acidic or catalytic conditions. The carboxylic acid group reacts with primary or secondary alcohols to form corresponding esters.
Key data :
| Alcohol | Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ | Dichloromethane | 25 | 78 | |
| Ethanol | DCC/DMAP | THF | 40 | 85 | |
| Isopropanol | TMSCl | DCM | 0→25 | 72 |
Reaction example:
Acrylic acid+ROHH+Acrylate ester+H2O
The sulfonate group remains inert during esterification, preserving its role as an electron-withdrawing substituent.
Acid Chloride Formation
The carboxylic acid group reacts with oxalyl chloride or thionyl chloride to form a reactive acyl chloride intermediate. This step is critical for subsequent amide bond formation.
Procedure :
-
Dissolve the compound in dry DCM at 0°C.
-
Add oxalyl chloride (2.0 equiv) and catalytic DMF.
-
Stir at 25°C for 3 hours.
-
Remove volatiles under vacuum to isolate the acyl chloride .
Key reaction :
COOH+ COCl 2DMFCOCl+CO2+HCl
This intermediate reacts with amines to form amides (e.g., anti-inflammatory derivatives) .
Condensation Reactions
The α,β-unsaturated carbonyl system participates in Michael additions and conjugate additions. For example:
-
Thiol addition :
CH2=C COOR −Ar+RSH→RS CH2−C COOR −Ar-
Thiols add across the double bond, forming anti-inflammatory thioether derivatives.
-
-
Amine addition :
Primary amines undergo 1,4-addition to form β-amino acid derivatives.
Reaction Optimization
Key parameters influencing reaction efficiency:
Elevated temperatures (>60°C) risk sulfonate ester decomposition.
Stability Under Reaction Conditions
The sulfonate ester group exhibits moderate stability:
| Condition | Stability | Observation | Source |
|---|---|---|---|
| Acidic (pH < 3) | Low | Hydrolysis to phenolic byproducts | |
| Basic (pH > 10) | Moderate | Slow saponification over 24 hours | |
| Aqueous | Poor | Gradual hydrolysis (t₁/₂ = 8 hours at 25°C) |
Comparative Reactivity
The compound’s reactivity differs from simpler acrylic acids due to electron-withdrawing sulfonate and methoxy groups:
| Reaction | Relative Rate (vs. acrylic acid) | Notes | Source |
|---|---|---|---|
| Esterification | 0.6× | Electron withdrawal reduces nucleophilicity | |
| Thiol addition | 2.1× | Enhanced electrophilicity at β-carbon |
Scientific Research Applications
3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-2,5-dimethylphenyl)acrylic acid
- 3-(4-Hydroxy-2,5-dimethylphenyl)acrylic acid
- 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-hydroxyphenyl)acrylic acid
Uniqueness
3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid is unique due to the presence of both the sulfonyl and methoxy groups, which can impart distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C18H18O6S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[4-(2,5-dimethylphenyl)sulfonyloxy-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H18O6S/c1-12-4-5-13(2)17(10-12)25(21,22)24-15-8-6-14(7-9-18(19)20)11-16(15)23-3/h4-11H,1-3H3,(H,19,20) |
InChI Key |
NHZJKYKLWSIVRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















